molecular formula C19H14FN3 B2905245 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-31-2

3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2905245
CAS No.: 866132-31-2
M. Wt: 303.34
InChI Key: GEFIRRDIXWIWHF-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs and have varied and significant biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents . An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with various compounds .

Scientific Research Applications

Medicinal Applications and Biological Activity

  • Anticancer and Anti-inflammatory Properties: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities, showing potential as anticancer and anti-inflammatory agents. One study discovered novel pyrazoles with significant anti-breast cancer and anti-inflammatory properties through in silico, in vitro, and cytotoxicity validations, highlighting the importance of these compounds in novel drug discovery (P. Thangarasu, A. Manikandan, S. Thamaraiselvi, 2019).
  • Antimicrobial Agents: Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated moderate to strong antimicrobial activity, making them potential candidates for developing new antimicrobial drugs (A. F. Eweas, S. Swelam, O. Fathalla, N. M. Fawzy, Sh. I. Abdel-Moez, 2011).

Fluorescent Properties for Sensing Applications

  • Functional Fluorophores: A study on the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores indicates their significant potential in creating new fluorescent probes for biological or environmental sensing (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3/c1-13-2-4-14(5-3-13)16-10-21-19-18(11-22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIRRDIXWIWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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